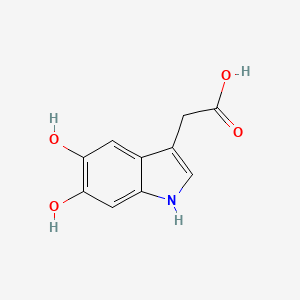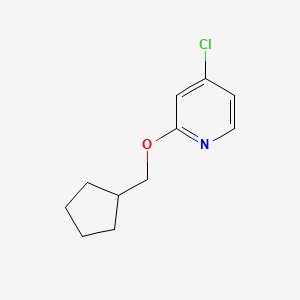![molecular formula C7H6BrN3 B11893713 6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)
6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-méthyl-1H-pyrazolo[4,3-c]pyridine est un composé hétérocyclique appartenant à la famille des pyrazolopyridines. Ce composé est caractérisé par la présence d'un atome de brome en position 6 et d'un groupe méthyle en position 3 sur le système cyclique pyrazolo[4,3-c]pyridine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 6-Bromo-3-méthyl-1H-pyrazolo[4,3-c]pyridine peut être réalisée par différentes voies de synthèse. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions réactionnelles spécifiques. Par exemple, la réaction du 3-méthyl-1H-pyrazole avec le 2,3-dibromopyridine en présence d'une base telle que le carbonate de potassium peut produire le composé souhaité. La réaction est généralement effectuée dans un solvant aprotique polaire comme le diméthylformamide à des températures élevées .
Méthodes de production industrielle
La production industrielle de 6-Bromo-3-méthyl-1H-pyrazolo[4,3-c]pyridine peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer l'efficacité et le rendement du composé. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
6-Bromo-3-méthyl-1H-pyrazolo[4,3-c]pyridine peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome en position 6 peut être substitué par d'autres nucléophiles tels que des amines, des thiols ou des alcoolates.
Réactions d'oxydation et de réduction : Le composé peut subir une oxydation pour former des N-oxydes correspondants ou une réduction pour produire des produits déshalogénés.
Réactions de couplage : Le composé peut participer à des réactions de couplage croisé telles que les réactions de Suzuki-Miyaura et de Heck pour former des liaisons C-C.
Réactifs et conditions communs
Réactions de substitution : Les réactifs courants comprennent les nucléophiles comme l'azoture de sodium, le thiolate de potassium et les alcoolates. Les réactions sont généralement effectuées dans des solvants polaires comme le diméthylsulfoxyde ou l'acétonitrile.
Réactions d'oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque sont utilisés.
Réactions de réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont employés.
Principaux produits
Produits de substitution : Selon le nucléophile utilisé, les produits peuvent comprendre le 6-azido-3-méthyl-1H-pyrazolo[4,3-c]pyridine, le 6-thio-3-méthyl-1H-pyrazolo[4,3-c]pyridine, etc.
Produits d'oxydation : N-oxydes du composé parent.
Produits de réduction : Dérivés déshalogénés.
Applications De Recherche Scientifique
Chimie médicinale : Le composé a montré un potentiel prometteur en tant qu'échafaudage pour le développement d'inhibiteurs de kinases et d'autres agents thérapeutiques.
Recherche biologique : Il est utilisé comme sonde pour étudier les activités enzymatiques et les interactions protéiques.
Biologie chimique : Le composé sert de brique de base pour la synthèse de molécules bioactives.
Science des matériaux : Il est étudié pour son utilisation potentielle dans le développement de matériaux électroniques organiques
Mécanisme d'action
Le mécanisme d'action de la 6-Bromo-3-méthyl-1H-pyrazolo[4,3-c]pyridine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur de kinase, le composé se lie au site de liaison de l'ATP des kinases, inhibant ainsi leur activité. Cette inhibition peut conduire à la modulation de diverses voies de signalisation impliquées dans la prolifération cellulaire, la différenciation et l'apoptose .
Mécanisme D'action
The mechanism of action of 6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, the compound binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-Chloro-3-méthyl-1H-pyrazolo[4,3-c]pyridine
- 6-Fluoro-3-méthyl-1H-pyrazolo[4,3-c]pyridine
- 6-Iodo-3-méthyl-1H-pyrazolo[4,3-c]pyridine
Unicité
La 6-Bromo-3-méthyl-1H-pyrazolo[4,3-c]pyridine est unique en raison de la présence de l'atome de brome, qui peut participer à diverses réactions de substitution, ce qui en fait un intermédiaire polyvalent pour la synthèse de dérivés divers. De plus, l'atome de brome peut améliorer l'activité biologique du composé en facilitant les interactions avec les protéines cibles .
Propriétés
Formule moléculaire |
C7H6BrN3 |
|---|---|
Poids moléculaire |
212.05 g/mol |
Nom IUPAC |
6-bromo-3-methyl-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-4-5-3-9-7(8)2-6(5)11-10-4/h2-3H,1H3,(H,10,11) |
Clé InChI |
IDEGMQSTUKVUBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=NC(=CC2=NN1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893632.png)


![5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11893658.png)


![4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B11893686.png)

![Indeno[2,1-b]pyran, 2-propyl-](/img/structure/B11893701.png)
![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11893704.png)
![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)


